molecular formula C11H16ClNO B2448947 3-(2,6-Dimethylphenoxy)azetidine hydrochloride CAS No. 143482-46-6

3-(2,6-Dimethylphenoxy)azetidine hydrochloride

Cat. No.: B2448947
CAS No.: 143482-46-6
M. Wt: 213.71
InChI Key: BTXFGLDVABONIY-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . It is a solid substance at room temperature and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride typically involves the reaction of 2,6-dimethylphenol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

3-(2,6-Dimethylphenoxy)azetidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,6-Dimethylphenoxy)azetidine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

3-(2,6-Dimethylphenoxy)azetidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it valuable for targeted research applications.

Properties

IUPAC Name

3-(2,6-dimethylphenoxy)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-4-3-5-9(2)11(8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXFGLDVABONIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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